molecular formula C14H15NO2 B2677002 2-(4-Ethoxyphenoxy)aniline CAS No. 565198-69-8

2-(4-Ethoxyphenoxy)aniline

Cat. No.: B2677002
CAS No.: 565198-69-8
M. Wt: 229.279
InChI Key: PHAAWRWWJUTZOS-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)aniline is an organic compound with the molecular formula C14H15NO2. It is characterized by the presence of an aniline group substituted with a 4-ethoxyphenoxy group. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenoxy)aniline typically involves the reaction of 4-ethoxyphenol with 2-chloroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethoxyphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(4-Ethoxyphenoxy)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use.

Comparison with Similar Compounds

    2-(4-Methoxyphenoxy)aniline: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-Propoxyphenoxy)aniline: Similar structure but with a propoxy group instead of an ethoxy group.

    2-(4-Butoxyphenoxy)aniline: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness: 2-(4-Ethoxyphenoxy)aniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. The ethoxy group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs with different alkoxy groups.

Properties

IUPAC Name

2-(4-ethoxyphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-16-11-7-9-12(10-8-11)17-14-6-4-3-5-13(14)15/h3-10H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAAWRWWJUTZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565198-69-8
Record name 2-(4-ethoxyphenoxy)aniline
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